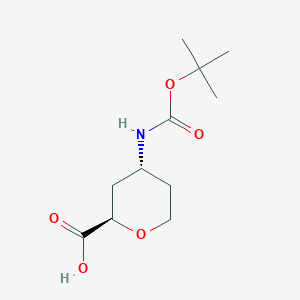

rel-(2R,4R)-4-(tert-Butoxycarbonylamino)tetrahydropyran-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rel-(2R,4R)-4-(tert-Butoxycarbonylamino)tetrahydropyran-2-carboxylic acid, also known as Boc-L-Pro-L-Tcp-OH, is a chemical compound that has gained significant attention in the field of scientific research. It is a tetrahydropyran-containing amino acid that has been found to exhibit unique properties and potential applications in various fields.

科学的研究の応用

Broad Applications in Synthetic Chemistry

This compound has been explored for its utility in synthetic chemistry, particularly in the synthesis of complex molecules. For instance, it serves as a precursor in the synthesis of 1,2,4,5-tetraoxanes through a Re(2)O(7)-catalyzed high-yielding condensation process, showcasing its versatility in creating targets not easily prepared via existing methods (Ghorai & Dussault, 2009). Similarly, its derivatives have been synthesized for the formation of novel thiopyrano[2,3-d][1,3]thiazoles, highlighting its contribution to the development of structurally complex and diverse chemical entities (Zelisko et al., 2015).

Role in Photoluminescence and Materials Science

In materials science, the compound has been used to synthesize complex salts and complexes that exhibit metal-to-ligand charge-transfer sensitization, facilitating near-infrared emitting lanthanides in trimetallic arrays. This application underscores its significance in developing materials with specific optical properties (Pope et al., 2005). Additionally, its role extends to the solid-phase synthesis of peptides containing a C-terminal alcohol, indicating its utility in peptide synthesis and modification techniques (Hsieh, Wu, & Chen, 1998).

Contribution to Novel Synthesis Methods

Research also demonstrates its use in innovative synthesis methods, such as in the condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides, showcasing a broad applicability in acylation reactions with high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016). The compound's derivatives further aid in the chemoselective hydrogenolysis of tetrahydropyran-2-methanol to 1,6-hexanediol, highlighting its role in selective chemical transformations with significant yields (Chen et al., 2010).

特性

IUPAC Name |

(2R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGLJGXKSGRHSC-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCO[C@H](C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rel-(2R,4R)-4-(tert-Butoxycarbonylamino)tetrahydropyran-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.3.0]octane-1-carboxylic acid](/img/structure/B2975766.png)

![2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2975768.png)

![[2-(4-Methylphenoxy)phenyl]methanamine](/img/structure/B2975772.png)

![trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-](/img/no-structure.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2975782.png)